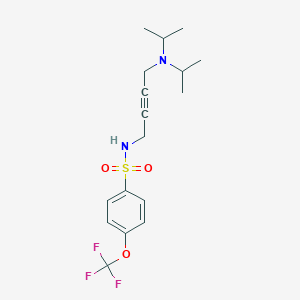

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O3S/c1-13(2)22(14(3)4)12-6-5-11-21-26(23,24)16-9-7-15(8-10-16)25-17(18,19)20/h7-10,13-14,21H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEHANDDCMUFQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the but-2-yn-1-yl intermediate: This step could involve the alkylation of an alkyne with a suitable halide.

Introduction of the diisopropylamino group: This could be achieved through nucleophilic substitution reactions.

Attachment of the trifluoromethoxybenzenesulfonamide moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions could lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in biochemical assays or as a probe for studying biological processes.

Medicine: Possible applications in drug development or as a pharmacological tool.

Industry: Use in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The table below compares substituents on the sulfonamide nitrogen and benzene ring across related compounds:

Key Observations :

- The trifluoromethoxy group (present in the target compound and ) enhances lipophilicity and metabolic stability compared to methoxy or methyl groups .

- Bulky substituents (e.g., diisopropylamino, adamantyl) may reduce solubility in aqueous media but improve target binding specificity in biological systems .

Key Challenges :

- Steric hindrance from diisopropylamino groups may reduce reaction efficiency, necessitating optimized conditions (e.g., elevated temperatures or polar solvents).

Physicochemical Properties

Notes:

- Alkyne linkers may confer thermal stability, as seen in ’s compounds, which withstand flash chromatography .

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamide derivatives. This compound exhibits potential biological activities, making it a subject of interest in pharmacological and medicinal chemistry research. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

- Molecular Formula : C14H18F3N2O2S

- Molecular Weight : 348.37 g/mol

Synthesis Methods

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Alkyne Intermediate : The initial step involves the preparation of 4-(diisopropylamino)but-2-yn-1-ol through the reaction of propargyl alcohol with diisopropylamine under basic conditions.

- Coupling Reaction : The alkyne intermediate is then coupled with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Table 1: Summary of Synthesis Steps

| Step | Description |

|---|---|

| 1. Formation | Preparation of 4-(diisopropylamino)but-2-yn-1-ol |

| 2. Coupling | Reaction with 4-(trifluoromethoxy)benzenesulfonyl chloride |

This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. The diisopropylamino group enhances binding affinity to specific targets, while the trifluoromethoxy group may influence electronic properties, affecting interactions within biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant antitumor effects by inhibiting key signaling pathways involved in cell proliferation and survival. For instance, studies have shown that similar sulfonamide derivatives can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes such as carbonic anhydrase and various kinases. These interactions can lead to altered metabolic pathways, contributing to its potential therapeutic effects .

- Anti-inflammatory Properties : Preliminary findings suggest that this compound may possess anti-inflammatory properties by modulating cytokine release and reducing inflammation in cellular models .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antitumor | Significant inhibition of cancer cell proliferation and induction of apoptosis |

| Enzyme Inhibition | Effective against carbonic anhydrase and various kinases |

| Anti-inflammatory | Modulation of cytokine release in cellular models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.